2-Methyl-9H-carbazole
Overview
Description
2-Methyl-9H-carbazole is an organic compound with the molecular formula C₁₃H₁₁N. It is a derivative of carbazole, where a methyl group is attached to the second position of the carbazole ring. This compound is known for its aromatic structure, which consists of a fused tricyclic system containing a pyrrole ring fused on either side to benzene rings. It is used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
Carbazole derivatives have been shown to interact with various biological targets through non-covalent bonding . The specific interactions of 2-Methyl-9H-carbazole with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Carbazole derivatives have been shown to influence various physiological pathways, including those involved in inflammation, angiogenesis, and carbohydrate metabolism
Result of Action
Carbazole derivatives have been associated with a wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-9H-carbazole can be synthesized through several methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole structure, which can then be further modified to produce this compound . Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the carbazole ring system .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to ensure high yield and purity. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-2-carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted carbazoles, such as halogenated carbazoles, nitrocarbazoles, and carboxylated carbazoles .
Scientific Research Applications
2-Methyl-9H-carbazole has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research has shown its potential in developing pharmaceuticals for treating various diseases.
Industry: It is used in the production of dyes, pigments, and materials for optoelectronic devices.
Comparison with Similar Compounds
9H-Carbazole: The parent compound without the methyl group.
2-Methylcarbazole: Another derivative with a methyl group at a different position.
2-Methyldibenzopyrrole: A structurally related compound with similar properties
Uniqueness: 2-Methyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the development of optoelectronic materials and pharmaceuticals .
Properties
IUPAC Name |
2-methyl-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJYOTPKLOICJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073963 | |
Record name | 9H-Carbazole, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3652-91-3, 27323-29-1 | |
Record name | 2-Methylcarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3652-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-9H-carbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003652913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Carbazole, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027323291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYLCARBAZOLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 9H-Carbazole, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYL-9H-CARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MWG08F2MG | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 2-methylcarbazole and what are its key physicochemical properties?
A1: 2-Methylcarbazole, also known as 2-Methyl-9H-carbazole, is a tricyclic aromatic heterocyclic organic compound. Its molecular formula is C13H11N and it has a molecular weight of 181.23 g/mol. While specific spectroscopic data isn't detailed in the provided research, these are typically determined through techniques like NMR, IR, and Mass Spectrometry.
Q2: Can 2-methylcarbazole be synthesized from other compounds?
A2: Yes, several synthetic routes to 2-methylcarbazole exist. One method involves the reaction of substituted indoles with methyl vinyl ketone. [] Another approach utilizes a combined Tamaru allylation/olefin cross-metathesis sequence to produce prenylindole intermediates, which can be transformed into 2-methylcarbazole using sulfonic acid-functionalized silica gel. []
Q3: Has 2-methylcarbazole been identified in any natural sources?
A3: Yes, 2-methylcarbazole has been detected in the pyrolysis product of the algae Dunaliella salina. [] This finding suggests that Dunaliella salina could be a significant source of carbazole compounds found in source rock and crude oil.
Q4: Are there any known biological activities of 2-methylcarbazole derivatives?
A4: Yes, certain derivatives of 2-methylcarbazole demonstrate interesting biological properties. For example, a study demonstrated that the compound 3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde exhibited neuroprotective effects against hydrogen peroxide-induced cell death in Neuro2a cells. This compound also promoted neurite outgrowth via the PI3K/Akt signaling pathway. []
Q5: Is 2-methylcarbazole used in any industrial applications?
A5: While not explicitly mentioned in the provided research, 2-methylcarbazole's presence in high-temperature coal tar [] suggests its potential relevance to the coal and energy industries. Understanding the composition of coal tar, including the presence of 2-methylcarbazole, is crucial for developing effective separation and utilization processes.
Q6: What is the environmental fate of 2-methylcarbazole?
A6: While the provided research doesn't directly address the environmental fate of 2-methylcarbazole, its detection in natural and industrial settings [, ] highlights the need to investigate its potential for bioaccumulation, persistence, and ecotoxicological effects.
Q7: Are there any other notable chemical reactions involving 2-methylcarbazole?
A7: Yes, 2-methylcarbazole serves as a key starting material in the synthesis of pyridocarbazoles, a class of compounds investigated for their potential anti-tumor properties. This synthesis involves cyclodehydration reactions and Doebner reactions to produce various pyridocarbazole derivatives. []
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